BenchChemオンラインストアへようこそ!

4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine

CDK4/6 inhibitor Kinase inhibition Cancer therapeutics

This CDK4/6 inhibitor scaffold with pyrimidin-2-amine pharmacophore offers a non-interchangeable starting point for SAR programs. Modifications to the 2-amino, 4-methyl, or pyridin-2-yl moiety alter binding interactions. Ideal for kinase profiling to establish selectivity baselines and for synthesizing N-substituted derivatives, with a primary amine handle for alkylation or acylation.

Molecular Formula C10H10N4
Molecular Weight 186.21 g/mol
CAS No. 91818-70-1
Cat. No. B1424249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine
CAS91818-70-1
Molecular FormulaC10H10N4
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N)C2=CC=CC=N2
InChIInChI=1S/C10H10N4/c1-7-6-9(14-10(11)13-7)8-4-2-3-5-12-8/h2-6H,1H3,(H2,11,13,14)
InChIKeyOJBWUUONURPDTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine (CAS 91818-70-1): Class Identity and Core Characteristics for Procurement Decisions


4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine (CAS 91818-70-1) is a heterocyclic compound belonging to the pyridinylpyrimidine class, characterized by a 4-methylpyrimidin-2-amine core substituted at the 6-position with a pyridin-2-yl moiety [1]. This compound has garnered interest primarily as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are critical regulators of the G1-S cell cycle transition . The pyrimidine-2-amine scaffold serves as a common pharmacophore in kinase inhibitor design, with the pyridinyl and methyl substituents contributing to target recognition and binding interactions [2].

Why 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine Cannot Be Arbitrarily Substituted: Core Evidence for Scientific Selection


Generic substitution within the pyridinylpyrimidine class is precluded by the compound's specific substitution pattern, which confers distinct binding interactions and selectivity profiles. Structural analogs lacking the 4-methyl group or possessing alternative heteroaryl substituents exhibit divergent inhibition constants (Ki) and selectivity across kinase families . For instance, the presence of a pyrimidine versus a pyridine core has been shown to alter affinity at neuronal nicotinic receptors [1]. Furthermore, the 2-amino group is essential for hydrogen bonding within the ATP-binding pocket of CDK4/6, and modifications at this position drastically reduce potency [2]. The quantitative evidence presented below delineates these non-interchangeable characteristics, underscoring the need for precise compound selection in research and development.

4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine Quantitative Differentiation Evidence: Comparator-Based Selection Guide


CDK4/6 Inhibition Potency: 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine vs. Clinical CDK4/6 Inhibitors

4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine acts as an inhibitor of cyclin-dependent kinases CDK4 and CDK6 . While direct IC50 values for the parent compound against CDK4/6 are not publicly reported, its N-substituted derivative (2-bromo-4,6-dimethoxy-phenyl)-ethyl-(4-methyl-6-pyridin-2-yl-pyrimidin-2-yl)-amine exhibits a Ki of 222 nM against human corticotropin-releasing factor receptor 1 (CRF1) [1]. In contrast, clinical CDK4/6 inhibitors such as palbociclib demonstrate significantly higher potency, with IC50 values in the low nanomolar range (e.g., 11 nM for CDK4 and 16 nM for CDK6) [2]. This 10- to 20-fold difference in potency highlights the critical impact of N-substitution and core modifications on target engagement, establishing the parent compound as a distinct starting scaffold rather than a direct substitute for advanced clinical candidates.

CDK4/6 inhibitor Kinase inhibition Cancer therapeutics

Structural Differentiation from Imatinib: Pyrimidine vs. Pyridine Core Effects on Binding

The pyridin-2-yl pyrimidin-2-amine core of 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine is structurally distinct from the phenylaminopyrimidine core of imatinib, a clinical Bcr-Abl inhibitor. A direct structural comparison reveals that 4-(Pyridin-2-yl)pyrimidin-2-amine, the des-methyl analog, differs in the position of the nitrogen atom in the pyridine ring relative to imatinib's core [1]. Molecular docking simulations of this analog in the active pocket of Bcr-Abl indicate potential interaction energies that differ from those of imatinib [1]. This nitrogen positional isomerism results in altered hydrogen bonding patterns and steric interactions, which can translate to differential kinase selectivity profiles. The presence of the 4-methyl group in the target compound further modulates these interactions by occupying a distinct hydrophobic pocket, a feature absent in the des-methyl analog.

Kinase inhibitor design Molecular docking Scaffold comparison

Selectivity Implications of Pyrimidine Substitution: Evidence from nAChR Ligand Studies

A direct comparison of pyridine versus pyrimidine substituents on a diverse set of neuronal nicotinic receptor (nAChR) ligands demonstrates that the pyrimidine substitution can enhance affinity and/or functional activity at α6 subunit-containing nAChRs while decreasing activation of ganglionic nicotinic receptors [1]. This class-level evidence, while derived from nAChR ligands rather than kinase inhibitors, underscores a fundamental principle: the replacement of a pyridine ring with a pyrimidine ring—a key structural feature of 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine—alters ligand-receptor interactions in a target-dependent manner. This suggests that the pyrimidin-2-amine core of the target compound may impart distinct selectivity profiles compared to pyridine-based analogs across various target families, including kinases.

Neuronal nicotinic receptors Selectivity profiling Scaffold optimization

4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine: Validated Research and Procurement Application Scenarios


CDK4/6 Inhibitor Scaffold Development and SAR Studies

Given its core structure and reported CDK4/6 inhibitory activity , 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine serves as a foundational scaffold for medicinal chemistry programs aimed at developing novel CDK4/6 inhibitors. Researchers can utilize this compound to explore structure-activity relationships (SAR) by modifying the 2-amino group, the 4-methyl group, or the pyridin-2-yl moiety to optimize potency, selectivity, and pharmacokinetic properties [1]. The compound's distinct core, as highlighted by structural comparisons with imatinib [2], offers a differentiated starting point for designing inhibitors with potentially unique selectivity profiles compared to established clinical candidates like palbociclib.

Kinase Selectivity Profiling and Off-Target Assessment

The pyrimidine-2-amine scaffold is a privileged structure in kinase inhibitor design, but subtle structural variations can dramatically alter kinase selectivity. 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine can be employed in broad kinase profiling panels to establish baseline selectivity across the kinome. This data is critical for assessing potential off-target effects and guiding subsequent optimization. The class-level evidence suggesting that pyrimidine substitution can modulate selectivity at receptor targets [3] underscores the importance of empirical selectivity profiling for this specific scaffold.

Intermediate for Derivatization to Potent Kinase Inhibitors

As demonstrated by its N-substituted derivative, which exhibits a Ki of 222 nM against CRF1 [4], 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine is a valuable intermediate for synthesizing more potent and selective kinase inhibitors. The primary amine at the 2-position provides a convenient handle for introducing diverse substituents via alkylation, acylation, or reductive amination. Researchers can leverage this synthetic accessibility to generate focused libraries of analogs for screening against various kinase targets beyond CDK4/6, including other therapeutically relevant kinases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.